molecular formula C19H23NO2 B4208710 4-butoxy-N-(1-phenylethyl)benzamide

4-butoxy-N-(1-phenylethyl)benzamide

Cat. No.: B4208710
M. Wt: 297.4 g/mol
InChI Key: HXZWDDCVHZZDBK-UHFFFAOYSA-N
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Description

4-Butoxy-N-(1-phenylethyl)benzamide is a benzamide derivative featuring a butoxy substituent at the para-position of the benzamide ring and a chiral 1-phenylethylamine moiety attached to the amide nitrogen. This compound has garnered attention in medicinal chemistry, particularly as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5), with EC₅₀ values in the nanomolar range . Its synthesis typically involves Suzuki-Miyaura coupling or stereoselective amidation reactions, as demonstrated in related analogs .

Properties

IUPAC Name

4-butoxy-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-4-14-22-18-12-10-17(11-13-18)19(21)20-15(2)16-8-6-5-7-9-16/h5-13,15H,3-4,14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZWDDCVHZZDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Compound Name Substituent on Benzamide Key Properties/Activity Reference
4-Amino-N-(1-phenylethyl)benzamide -NH₂ Exhibits anticonvulsant activity; amino group enhances hydrogen bonding potential
4-Butoxy-N-(1-phenylethyl)benzamide -O(CH₂)₃CH₃ mGluR5 PAM (EC₅₀ ~33 nM–1.3 μM); butoxy group improves lipophilicity and membrane permeability
4-(Benzyloxy)-N-butylbenzamide -OCH₂C₆H₅ Higher solubility in polar solvents due to benzyl group; no reported receptor activity

Key Insights :

  • The butoxy group in the target compound balances lipophilicity (logP ~4.0–6.1) and receptor binding, whereas the amino group in 4-amino analogs shifts activity toward anticonvulsant effects .
  • Benzyloxy substituents (e.g., in 4-(benzyloxy)-N-butylbenzamide) increase molecular weight (~283 g/mol vs. 297–402 g/mol in butoxy analogs) but reduce metabolic stability due to esterase susceptibility .

Variations in the N-Aryl/Alkyl Group

Compound Name N-Substituent Key Properties/Activity Reference
4-Butoxy-N-(2-fluorophenyl)benzamide (VU0040237) 2-Fluorophenyl mGluR5 PAM (EC₅₀ ~33 nM); fluorine enhances binding via halogen bonds
4-Butoxy-N-(2-phenylethyl)benzamide 2-Phenylethyl Higher molecular weight (297 g/mol); uncharacterized biological activity
(R)-4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide 8-Bromonaphthalene Used in asymmetric synthesis; bromine and naphthalene enable π-stacking interactions

Key Insights :

  • Fluorine substitution (e.g., VU0040237) enhances potency via halogen bonding with mGluR5, while bulky groups (e.g., naphthalene) influence stereochemical outcomes in synthesis .
  • The 1-phenylethyl group in the target compound introduces chirality, critical for enantioselective interactions, whereas 2-phenylethyl analogs lack this stereochemical complexity .

Heterocyclic and Functional Group Modifications

Compound Name Modification Key Properties/Activity Reference
4-Butoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Thiazole ring Increased molecular weight (402.5 g/mol); potential kinase inhibition due to thiazole
(S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide Chlorobenzamide + ketone GPR139 agonist (nM affinity); chloro and ketone groups enhance target specificity
4-Butoxy-N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)benzamide Sulfone and naphthyl groups High complexity (MW 402.5 g/mol); potential for multi-target interactions

Key Insights :

  • Thiazole rings (e.g., in ChemDiv 0389-0826) introduce planar heterocycles, favoring π-π stacking with aromatic residues in enzyme active sites .
  • Chlorine atoms (e.g., in JNJ-63533054) improve binding affinity through hydrophobic and van der Waals interactions .

Physicochemical and Pharmacokinetic Properties

Property This compound 4-Butoxy-N-(2-Fluorophenyl)Benzamide 4-Amino-N-(1-Phenylethyl)Benzamide
Molecular Weight (g/mol) ~297–303 297.39 ~240–250
logP ~4.0–6.1 4.5 ~2.5–3.0
Hydrogen Bond Donors 1 1 2 (amide + NH₂)
EC₅₀ (mGluR5 PAM) 33 nM–1.3 μM 33 nM N/A
Therapeutic Indication CNS disorders CNS disorders Anticonvulsant

Key Insights :

  • Lipophilicity (logP) increases with larger alkyl/aryl groups (e.g., butoxy vs. amino), impacting blood-brain barrier penetration .
  • Hydrogen bond donors are minimized in mGluR5 modulators to optimize oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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